ネチコナゾール

説明

Neticonazole is a vinyl imidazole derivative that has been developed as an antifungal drug and has been in use since 1995. It is known for its effectiveness in treating fungal infections, and there have been no reported cases of contact allergy due to neticonazole in the literature. However, cross-sensitization with other imidazole derivatives such as econazole and sulconazole has been observed, suggesting that patients with sensitivity to these compounds may need to use non-imidazole drugs instead .

Synthesis Analysis

The synthesis of Neticonazole is not directly discussed in the provided papers. However, as a derivative of imidazole, its synthesis would likely involve the chemical modification of the imidazole ring structure to achieve the desired antifungal properties. The specific synthesis pathway would be crucial for understanding the drug's properties and potential for causing allergic reactions or cross-sensitization with other compounds .

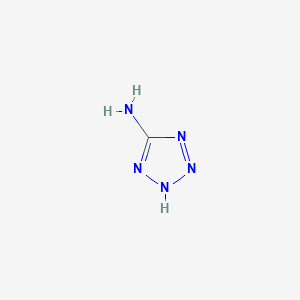

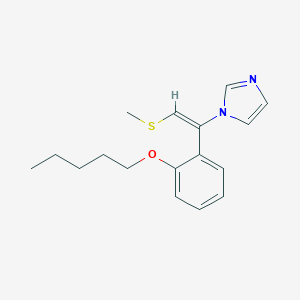

Molecular Structure Analysis

Neticonazole's molecular structure, as a vinyl imidazole derivative, includes an imidazole ring, which is a five-membered planar ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is important for the drug's biological activity and its interaction with the fungal cell membrane or enzymes, leading to its antifungal effects .

Chemical Reactions Analysis

The chemical reactions involving Neticonazole, such as its metabolism in the body, have been studied. After repeated administration in rats, Neticonazole is metabolized into several major components, including U-2, U-5, and U-6 metabolites, which are detected in the urine. The unchanged drug and U-2 metabolite are found in the plasma, indicating that Neticonazole undergoes metabolic transformation in the body .

Physical and Chemical Properties Analysis

Neticonazole's physical and chemical properties, including its absorption, distribution, metabolism, and excretion, have been extensively studied. In rats, after dermal application, the drug's blood concentration reaches a maximum level at 24 hours, with an elimination half-life of 97 hours. The cumulative urinary and fecal excretions of radioactivity are relatively low, suggesting limited systemic absorption through the skin. The drug distributes mainly into the stratum corneum and is partially absorbed through the transfollicular route. High levels of radioactivity are observed in the skin, liver, kidney, and lung, indicating the distribution pattern of Neticonazole after application .

科学的研究の応用

大腸がん研究

ネチコナゾールは、エクソソーム分泌阻害剤として、腸内細菌叢の乱れに関連する大腸がん(CRC)の腫瘍形成を抑制することが明らかになっています。CRC異種移植腫瘍を有するマウスの生存率を向上させ、腫瘍細胞のアポトーシスを増加させる可能性を示しています .

抗真菌剤としての用途

抗真菌剤として、ネチコナゾールは、カンジダ・グラブラータ、トリコフィトン、マイクロスポルム、アスペルギルス、およびフォネセア属などの幅広い真菌に対して特に有効です。トリコフィトーシス、カンジダ症、様々な種類の白癬などの真菌症の治療に効果的に使用されてきました .

真菌性皮膚感染症

ネチコナゾールは、日本で真菌性皮膚感染症の治療薬として承認されており、「アトラント」の商標名で局所軟膏として販売されています。これは、真菌病原体によって引き起こされる疾患の管理のために、皮膚科学におけるその用途を強調しています .

作用機序

Target of Action

Neticonazole, an imidazole antifungal agent, primarily targets the fungal enzyme CYP51A1 . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the fungal cell membrane .

Mode of Action

Neticonazole interacts with its target, CYP51A1, by inhibiting the C-14α-demethylation of lanosterol . This inhibition prevents the conversion of lanosterol to ergosterol , thereby disrupting the synthesis of the fungal cell membrane. The resulting decrease in ergosterol increases the permeability of the fungal cell membrane, inhibiting the growth of the fungus .

Biochemical Pathways

The primary biochemical pathway affected by neticonazole is the sterol biosynthesis pathway . By inhibiting the C-14α-demethylation of lanosterol, neticonazole disrupts the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to increased permeability and inhibited fungal growth .

Pharmacokinetics

For example, ketoconazole, a similar imidazole antifungal agent, is well-absorbed with oral administration and undergoes extensive hepatic metabolism . .

Result of Action

The primary result of neticonazole’s action is the inhibition of fungal growth. By disrupting ergosterol synthesis, neticonazole increases the permeability of the fungal cell membrane, leading to inhibited fungal growth . Additionally, neticonazole has been found to inhibit exosome secretion in prostate cancer cells, suggesting potential anti-cancer effects .

Action Environment

The environment in which neticonazole acts can influence its efficacy and stability. For instance, neticonazole is used as a topical ointment for the treatment of fungal skin infections . The skin’s pH, temperature, and moisture levels can potentially affect the drug’s absorption and effectiveness.

将来の方向性

Imidazole and benzimidazole rings, like those found in Neticonazole, are widely explored and utilized by the pharmaceutical industry for drug discovery . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . Therefore, it’s possible that future research could lead to new applications and improvements for Neticonazole and similar compounds.

生化学分析

Biochemical Properties

Neticonazole interacts with various enzymes and proteins in biochemical reactions. This enzyme is involved in the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, Neticonazole prevents the formation of ergosterol, leading to an accumulation of 14α-methyl sterols (lanosterol) in the fungal cell membrane, which causes damage to the cell .

Cellular Effects

Neticonazole has significant effects on various types of cells and cellular processes. It has been found to inhibit the secretion of exosomes, which are vesicles of endosomal origin secreted from cells . Exosomes bear proteins, lipids, and RNAs, mediating intercellular communication between different cell types in the body, and thus affecting normal and pathological conditions . Neticonazole significantly inhibits the protein concentration of Alix, nSMase2, and Rab27a in a dose-dependent manner in C4-2B cells .

Molecular Mechanism

Neticonazole exerts its effects at the molecular level through various mechanisms. It inhibits the activation of p-ERK (downstream effector molecule of the Ras/Raf/ERK signaling pathway) but not total ERK in C4-2B cells . Furthermore, Neticonazole significantly inhibits the concentration of exosomes in a dose-dependent manner in C4-2B cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Neticonazole exhibits temporal changes in its effects. It has been found to decrease the levels of both Alix and Rab27a and significantly decrease nSMase2 levels over time .

Dosage Effects in Animal Models

The effects of Neticonazole vary with different dosages in animal models. In a study involving male C57BL/6 mice, Neticonazole was administered orally at dosages of 1 ng/kg, 10 ng/kg, and 100 ng/kg daily for 15 days . The study found that Neticonazole significantly improved the survival of mice with colorectal cancer (CRC) xenograft tumors .

Metabolic Pathways

The metabolic pathways that Neticonazole is involved in primarily relate to its role as an antifungal agent. By inhibiting the enzyme C-14α-demethylase, Neticonazole disrupts the metabolic pathway that converts lanosterol to ergosterol .

特性

IUPAC Name |

1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3/b16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOIKFDZQQLJBJ-DTQAZKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=CC=C1/C(=C\SC)/N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057633 | |

| Record name | Neticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130726-68-0 | |

| Record name | Neticonazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130726-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neticonazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130726680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NETICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVL61ZF9UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

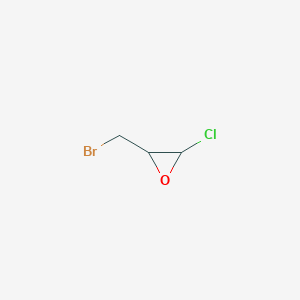

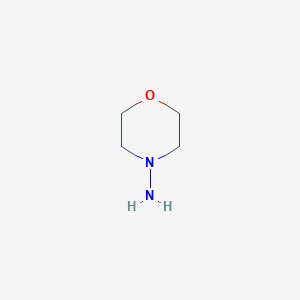

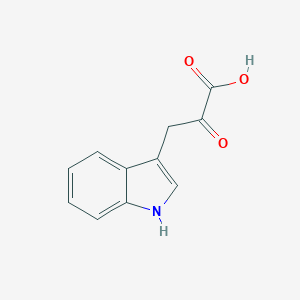

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)

![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)